molecular formula C19H28N4OS B1662338 N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 446257-23-4

N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B1662338
M. Wt: 360.5 g/mol
InChI Key: SASNRPJKZVJWQW-OAHLLOKOSA-N
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Description

“N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine” is a compound that has been studied for its potential biological activities . It is known to inhibit mGlu1-mediated inositol phosphate production in rat cerebellar granule cells . It displays antinociceptive and analgesic effects in vitro and exhibits no significant sedative effect on locomotor activity .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues, which includes “N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine”, involves the introduction of a thiazole group at the hydrazone part. This has led to marked enhancement of chemical stability . The synthesis process was aimed at investigating orally available drugs, and thus, measures were taken to prevent the degradation of compounds by gastric acid .


Molecular Structure Analysis

The molecular structure of “N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine” is complex, with several functional groups. The compound contains a thieno[2,3-d]pyrimidin-4-yl hydrazone core, which is a common feature in a class of compounds known for their potent CDK4 inhibitory activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thieno[2,3-d]pyrimidine derivatives have been synthesized and studied for their potential applications in medicinal chemistry. For instance, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with various residues demonstrated antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).
  • A study on the one-pot synthesis of thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives explored their chemical structures, indicating their significance in synthetic chemistry (Dyachenko et al., 2020).

Antioxidant and Biological Activities

  • A study synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and found significant in vitro antioxidant activity, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives in developing antioxidant agents (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial and Anti-Inflammatory Properties

  • Thieno[2,3-d]pyrimidines were explored for their antimicrobial and anti-inflammatory properties. A study on new thienopyrimidine derivatives showed remarkable activity toward fungi, bacteria, and inflammation, highlighting their potential in therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Molecular Modelling and Kinase Inhibition

  • Molecular modelling studies of thieno[2,3-d]pyrimidin derivatives as multitarget Ser/Thr kinases inhibitors revealed their potential in developing kinase inhibitors, crucial for cancer therapy (Loidreau et al., 2015).

Future Directions

The future directions for the study of “N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine” could involve further exploration of its potential biological activities, particularly its antinociceptive and analgesic effects . Additionally, further studies could focus on improving the chemical stability and bioavailability of this compound .

properties

IUPAC Name

N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASNRPJKZVJWQW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
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N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
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N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
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N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 6
N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine

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